![molecular formula C21H29ClN4O5 B13574018 N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)
N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminohexyl chain, a piperidinyl group, and an isoindolyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride typically involves multiple steps:
Formation of the Isoindolyl Moiety: This step involves the cyclization of a suitable precursor to form the isoindolyl group.
Attachment of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction.
Coupling with the Aminohexyl Chain: The aminohexyl chain is coupled to the intermediate product through an amide bond formation.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and isoindolyl moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate cellular pathways and mechanisms.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2′-Oxydiethylamine dihydrochloride
- 2-Aminoethyl ether dihydrochloride
- 2,2′-Oxybis(ethylamine) dihydrochloride
Uniqueness
N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C21H29ClN4O5 |
|---|---|
Peso molecular |
452.9 g/mol |
Nombre IUPAC |
N-(6-aminohexyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide;hydrochloride |
InChI |
InChI=1S/C21H28N4O5.ClH/c22-9-3-1-2-4-10-23-19(27)13-30-15-5-6-16-14(11-15)12-25(21(16)29)17-7-8-18(26)24-20(17)28;/h5-6,11,17H,1-4,7-10,12-13,22H2,(H,23,27)(H,24,26,28);1H |
Clave InChI |
WFIPPXOSIDDREN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)NCCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


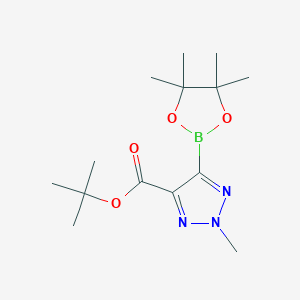
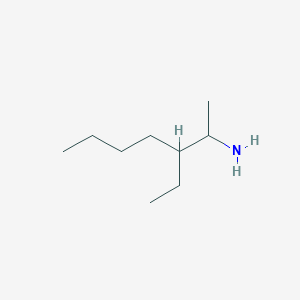
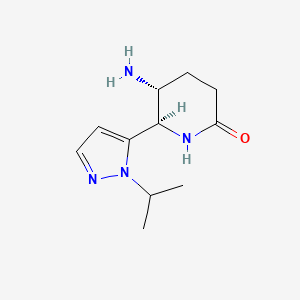
![2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid](/img/structure/B13573953.png)
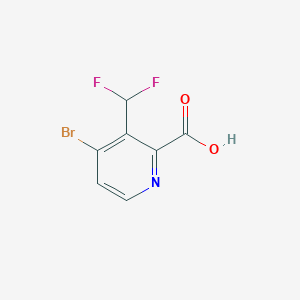

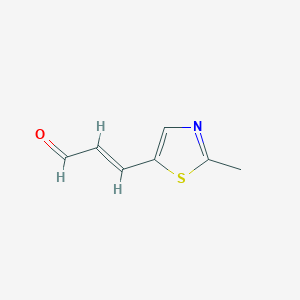
![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
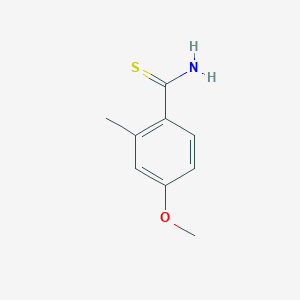
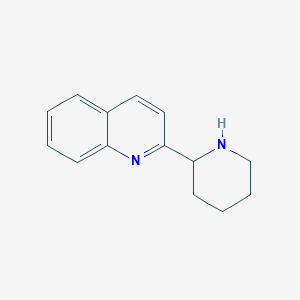

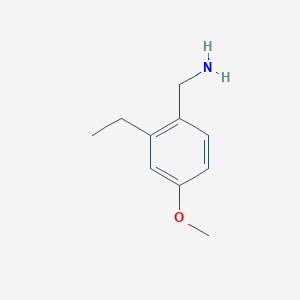
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)
